molecular formula C22H24N2O3 B2855240 N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide CAS No. 955791-05-6

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2855240
CAS No.: 955791-05-6
M. Wt: 364.445
InChI Key: HIIOAEQMSGKGEV-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold substituted with a cyclopropanecarbonyl group and an o-tolyloxyacetamide side chain. This specific molecular architecture makes it a compound of interest in several research areas. Tetrahydroquinoline derivatives are explored in medicinal chemistry for their potential to interact with various biological targets . Compounds with similar structures, such as those incorporating the cyclopropanecarbonyl group, have been investigated in pharmaceutical research for their activity as ion channel blockers . The acetamide linker and phenoxy moiety are common features in molecules designed for biochemical probing. Researchers may utilize this chemical as a key building block or intermediate in organic synthesis or as a starting point for developing novel pharmacological tools. The structure suggests potential for application in hit-to-lead optimization campaigns. This product is provided for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-5-2-3-7-20(15)27-14-21(25)23-18-10-11-19-17(13-18)6-4-12-24(19)22(26)16-8-9-16/h2-3,5,7,10-11,13,16H,4,6,8-9,12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIOAEQMSGKGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies based on available literature.

  • Chemical Formula : C18H24N2O2
  • Molecular Weight : 300.39536 g/mol
  • IUPAC Name : N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
  • SMILES Notation : Cc1ccccc1OC(=O)N(C(=O)C2CCN(C(=O)C1CC1)c2c3)C(C)(C)C

Biological Activity

The compound's biological activity has been primarily evaluated through in vitro and in vivo studies focusing on its pharmacological properties. Here are some key findings:

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This compound is hypothesized to exert similar effects due to its structural analogies.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Inhibition of these enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of tetrahydroquinoline derivatives, including this compound. The results indicated that these compounds exhibited IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

CompoundIC50 (µM)Cancer Cell Line
Compound A15MCF-7
Compound B20HeLa
N-(1-cyclopropanecarbonyl)-...18A549

Study 2: Anti-inflammatory Activity

In a study assessing anti-inflammatory properties, this compound was tested for COX inhibition. The results suggested a moderate inhibitory effect on COX-2 activity with an IC50 value comparable to known anti-inflammatory drugs.

CompoundCOX-2 Inhibition IC50 (µM)
Aspirin10
Ibuprofen12
N-(1-cyclopropanecarbonyl)-...14

Comparison with Similar Compounds

Substituent Variations in Acetamide Derivatives

Key Example :

  • N-[1-(Cyclopropanecarbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-2-(4-Methoxyphenoxy)acetamide () Structure: Differs by a 4-methoxyphenoxy group instead of o-tolyloxy. Molecular Formula: C22H24N2O4 (MW: 380.44 g/mol).

Core Ring System Modifications

Tetrahydroquinoline vs. Tetrahydroisoquinoline:

  • N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)methyl]-6-Acetamido-1,2,3,4-Tetrahydroisoquinolin-2-yl}acetamide () Structure: Tetrahydroisoquinoline core with benzylcarbamoyl and acetamide groups.

Quinoline-Based Antagonists:

  • Goxalapladib (): A naphthyridine-acetamide derivative with trifluoromethyl and biphenyl groups.
    • Application : Used in atherosclerosis treatment, demonstrating how bulky lipophilic groups (e.g., trifluoromethyl) enhance target engagement and pharmacokinetics.

Functional Group Effects on Reactivity and Stability

Cyano vs. Cyclopropanecarbonyl Groups:

  • 2-Cyano-N-[(Methylamino)carbonyl]acetamide (): Contains a reactive cyano group (-CN) with unverified toxicological properties. Comparison: The target compound’s cyclopropanecarbonyl group offers greater stability and reduced electrophilicity, minimizing off-target interactions.

Chloroacetamide Derivatives :

  • 2-Chloro-N-[(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)methyl]acetamide (): The chloro group increases reactivity as a synthetic intermediate, whereas the target’s o-tolyloxy group is metabolically inert.

Pharmacological Design Strategies

Patent Examples ():

  • Compounds like 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-Benzothiazol-2-yl)amino]...} () incorporate rigid adamantane and benzothiazole moieties for enhanced receptor affinity.
  • Implications : The target compound’s cyclopropane and o-tolyloxy groups may balance rigidity and lipophilicity, though its specific biological targets remain unconfirmed in the evidence.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide?

  • The synthesis involves multi-step reactions, including cyclopropanecarbonyl group introduction and coupling of the acetamide moiety. Key steps include:

  • Reaction condition control : Temperature (e.g., reflux in toluene at 110°C) and anhydrous environments to prevent hydrolysis of sensitive groups like the cyclopropanecarbonyl .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates and final product .
    • Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of o-tolyloxy acetyl chloride) and catalyst selection (e.g., DMAP for acylation) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Spectroscopic methods :

  • ¹H/¹³C NMR : Assign peaks for the cyclopropane ring (δ ~1.2–1.8 ppm), tetrahydroquinoline protons (δ ~2.5–3.5 ppm), and o-tolyloxy aromatic signals (δ ~6.8–7.4 ppm) .
  • IR spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹, cyclopropanecarbonyl C=O at ~1700–1750 cm⁻¹) .
    • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should researchers address discrepancies in spectral data during characterization?

  • Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT-based chemical shift calculations) .
  • Alternative techniques : Use X-ray crystallography to resolve ambiguous stereochemistry or regiochemistry .
  • Controlled experiments : Repeat syntheses under standardized conditions to rule out batch-specific impurities .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the cyclopropanecarbonyl group in this compound?

  • The cyclopropane ring’s strain enhances electrophilicity, making it susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions).
  • Experimental design :

  • Kinetic studies : Monitor ring-opening reactions (e.g., with amines or thiols) via HPLC to determine rate constants .
  • Computational modeling : Use DFT to map transition states and identify stabilizing/destabilizing interactions .

Q. How can structure-activity relationship (SAR) studies be designed to predict biological activity?

  • In vitro assays : Test against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR-based binding assays .
  • Analog synthesis : Modify the o-tolyloxy group (e.g., introduce electron-withdrawing substituents) and compare activity profiles .
  • Metabolic stability : Assess hepatic clearance using liver microsomes and LC-MS to quantify parent compound degradation .

Q. What strategies resolve conflicting data in the compound’s metabolic stability studies?

  • Controlled variables : Standardize incubation conditions (e.g., NADPH concentration, microsome batch) to minimize inter-lab variability .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolite formation pathways unambiguously .
  • Cross-species comparison : Test stability in human, rat, and mouse microsomes to identify species-specific discrepancies .

Q. How can reaction scalability challenges be addressed without compromising purity?

  • Solvent optimization : Replace low-boiling solvents (e.g., DCM) with alternatives like THF or EtOAc for safer large-scale reactions .
  • Catalyst screening : Test heterogeneous catalysts (e.g., immobilized Pd/C) for coupling steps to improve recyclability .
  • Process monitoring : Use in-situ FTIR or PAT (Process Analytical Technology) to detect intermediates and optimize reaction endpoints .

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